2-(Pyridin-4-ylmethoxy)benzylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[2-(pyridin-4-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C13H14N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8H,9-10,14H2 |
InChI Key |
BODARPGXTFBVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Pathways for the Chemical Compound and its Derivatives
The creation of the 2-(Pyridin-4-ylmethoxy)benzylamine scaffold is typically achieved through a series of reliable and well-documented synthetic steps. These pathways can be adapted to produce a variety of structurally related compounds by modifying the starting materials or intermediate products.
The synthesis of complex molecules like this compound and its derivatives can be approached using either convergent or divergent strategies.
In contrast, a divergent synthesis begins with a common core structure, which is then elaborated in a stepwise fashion to create a library of different compounds. For instance, a common intermediate such as 2-(Pyridin-4-ylmethoxy)benzaldehyde (B1285480) could be synthesized first. From this central precursor, a variety of derivatives can be generated by subjecting it to different reaction conditions or reacting it with a range of different chemical partners. This approach is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to explore how different functional groups on a core scaffold affect biological activity.
A crucial step in the synthesis of the title compound is the formation of the ether bond connecting the pyridinyl and benzyl (B1604629) moieties. The Williamson ether synthesis is a widely used and effective method for this purpose. mdpi.com This reaction involves the coupling of an alkoxide with an alkyl halide.
In a typical pathway to a precursor of this compound, the synthesis involves reacting a nucleophilic oxygen on the benzene (B151609) ring with an electrophilic carbon attached to the pyridine (B92270) ring. Specifically, a suitably protected 2-hydroxybenzaldehyde or 2-hydroxybenzonitrile (B42573) is treated with a base (like potassium carbonate, K₂CO₃) to form a phenoxide ion. This nucleophile then displaces a leaving group from 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701), to form the ether linkage. The resulting intermediate, 2-(Pyridin-4-ylmethoxy)benzaldehyde or 2-(Pyridin-4-ylmethoxy)benzonitrile, contains the complete carbon skeleton and is ready for the subsequent introduction of the amine function.
| Reactant 1 | Reactant 2 | Base/Solvent | Product |
| 2-Hydroxybenzaldehyde | 4-(Chloromethyl)pyridine | K₂CO₃ / DMF | 2-(Pyridin-4-ylmethoxy)benzaldehyde |
| 2-Hydroxybenzonitrile | 4-(Bromomethyl)pyridine | NaH / THF | 2-(Pyridin-4-ylmethoxy)benzonitrile |
This table represents a hypothetical reaction based on established Williamson ether synthesis principles.
With the ether precursor in hand, the next key transformation is the formation of the benzylamine (B48309) group. Reductive amination is a powerful and common method for converting an aldehyde or ketone into an amine. masterorganicchemistry.comresearchgate.net
Starting from the precursor 2-(Pyridin-4-ylmethoxy)benzaldehyde, this can be achieved in a one-pot reaction. The aldehyde is first treated with an amine source, such as ammonia (B1221849) or hydroxylamine, to form an intermediate imine or oxime, respectively. This intermediate is then reduced in situ to the desired primary amine. semanticscholar.org A variety of reducing agents can be employed for this step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the protonated imine in the presence of the starting aldehyde. masterorganicchemistry.com
Alternatively, if the synthesis proceeds via the nitrile intermediate, 2-(Pyridin-4-ylmethoxy)benzonitrile, the benzylamine can be formed by direct reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) are typically required for this transformation. semanticscholar.org
| Precursor | Reagents | Product |
| 2-(Pyridin-4-ylmethoxy)benzaldehyde | 1. NH₃, 2. NaBH₃CN | This compound |
| 2-(Pyridin-4-ylmethoxy)benzaldehyde | 1. NH₂OH·HCl, 2. Ni-Al alloy | This compound. semanticscholar.org |
| 2-(Pyridin-4-ylmethoxy)benzonitrile | 1. LiAlH₄, 2. H₂O | This compound |
This table illustrates common reductive amination strategies.
The synthesis of more complex derivatives often requires multi-step reaction sequences where protecting groups may be necessary to mask reactive functional groups. utdallas.edulibretexts.org For example, if other reactive sites are present on either the pyridine or benzene ring, they must be protected to prevent unwanted side reactions during the ether synthesis or reductive amination steps. utdallas.edu
A typical multi-step sequence for a derivative could be:
Protection: Introduction of a protecting group on a pre-existing functional group on one of the starting materials.
Williamson Ether Synthesis: Coupling of the protected benzyl precursor with the pyridinyl precursor. mdpi.com
Functional Group Transformation: Conversion of the aldehyde or nitrile to the benzylamine. semanticscholar.org
Derivatization: Modification of the newly formed benzylamine (e.g., amidation, urea (B33335) formation).
Deprotection: Removal of the protecting group to unveil the final complex derivative.
Such sequences allow for the systematic construction of complex molecular architectures, enabling the synthesis of targeted compounds with specific functionalities. researchgate.net
Functional Group Interconversions and Strategic Modifications
Once this compound is synthesized, its primary amine functionality serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse range of derivatives.
The primary amine of this compound is nucleophilic and can readily react with various electrophiles to form stable amide or urea linkages. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. semanticscholar.org
Amidation: Amides are typically formed by reacting the benzylamine with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling reagent (e.g., DCC, EDC). diva-portal.org The choice of the acylating agent allows for the introduction of a wide variety of R-groups, leading to a diverse set of N-benzyl amide derivatives.
Urea Formation: Substituted ureas are another important class of derivatives. These can be synthesized by reacting this compound with an appropriate isocyanate (R-N=C=O). semanticscholar.org This reaction is generally high-yielding and proceeds under mild conditions. organic-chemistry.orgnih.gov Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can generate unsymmetrical ureas. semanticscholar.org The synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives has been reported, where a key benzylamine intermediate is reacted with various aryl isocyanates to produce the final target compounds. mdpi.comsemanticscholar.org This same strategy is directly applicable to this compound.
| Reaction Type | Reagents | Derivative Class |
| Amidation | R-COCl, base | N-(2-(Pyridin-4-ylmethoxy)benzyl)amide |
| Amidation | R-COOH, EDC, HOBt | N-(2-(Pyridin-4-ylmethoxy)benzyl)amide |
| Urea Formation | R-NCO | N-Alkyl/Aryl-N'-(2-(Pyridin-4-ylmethoxy)benzyl)urea |
This table summarizes common derivatization reactions of the primary amine.
Pyridine Ring Modifications and Substitutions
The pyridine ring of this compound is a key site for chemical modification, which can significantly influence the compound's properties. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution. uoanbar.edu.iqaklectures.com Such reactions, if they occur, typically require harsh conditions and tend to direct incoming electrophiles to the 3- and 5-positions. uoanbar.edu.iq
More commonly, modifications to the pyridine ring are introduced by utilizing pre-functionalized starting materials in the synthesis. For example, the synthesis of analogues with substituents on the pyridine ring often starts with a correspondingly substituted 4-(chloromethyl)pyridine or pyridine-4-methanol. This strategy has been employed in the preparation of various derivatives for research purposes.
| Starting Material | Reagent | Product | Application |
| 4-(chloromethyl)pyridine | 2-hydroxybenzaldehyde | 2-(pyridin-4-ylmethoxy)benzaldehyde | Intermediate for further functionalization |
| 3-chloro-4-(chloromethyl)pyridine | 2-hydroxybenzaldehyde | 2-((3-chloropyridin-4-yl)methoxy)benzaldehyde | Introduction of a halogen for further cross-coupling reactions |
| 3-methyl-4-(chloromethyl)pyridine | 2-hydroxybenzaldehyde | 2-((3-methylpyridin-4-yl)methoxy)benzaldehyde | Modulation of steric and electronic properties |
Table 1: Examples of Pyridine Ring Modification via Starting Material Selection
Nucleophilic aromatic substitution is another potential avenue for modifying the pyridine ring, particularly if it bears a suitable leaving group, such as a halogen, at the 2- or 6-position.
Benzyl Moiety Functionalization
The benzyl portion of this compound offers multiple sites for functionalization, including the aromatic ring and the benzylic amine itself. The phenoxy group is an ortho, para-director for electrophilic aromatic substitution, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. Given that the para position is occupied by the aminomethyl group, electrophilic substitution would be expected to occur at the positions ortho to the ether.
Similar to the pyridine ring, a more common strategy for introducing functionality onto the benzyl moiety is to begin the synthesis with an already substituted precursor. For instance, using a substituted 2-hydroxybenzonitrile or 2-hydroxybenzaldehyde allows for the preparation of a wide array of derivatives.
| Starting Material | Reagent | Product | Purpose of Functionalization |
| 2-hydroxy-4-methoxybenzonitrile | 4-(chloromethyl)pyridine | 4-methoxy-2-(pyridin-4-ylmethoxy)benzonitrile | Introduction of an electron-donating group |
| 4-fluoro-2-hydroxybenzonitrile | 4-(chloromethyl)pyridine | 4-fluoro-2-(pyridin-4-ylmethoxy)benzonitrile | Introduction of a halogen for potential biological activity or further reaction |
| 2-hydroxy-4-(trifluoromethyl)benzonitrile | 4-(chloromethyl)pyridine | 2-(pyridin-4-ylmethoxy)-4-(trifluoromethyl)benzonitrile | Introduction of a strong electron-withdrawing group |
Table 2: Examples of Benzyl Moiety Functionalization via Starting Material Selection
The primary amine of the benzylamine group is also a site for a variety of chemical reactions. It can undergo acylation, alkylation, and reductive amination to form amides, secondary or tertiary amines, respectively. These reactions provide a straightforward means to attach a diverse range of substituents, which is a common strategy in drug discovery to modulate properties such as solubility, lipophilicity, and target engagement.
Asymmetric Synthesis and Chiral Resolution for Enantiomeric Purity
While this compound itself is an achiral molecule, the introduction of a substituent at the benzylic carbon atom creates a chiral center. The synthesis of enantiomerically pure forms of such chiral analogues is crucial for understanding their biological activity, as different enantiomers often exhibit distinct pharmacological profiles.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For analogues of this compound that are chiral at the benzylic position, this can be achieved through several methods. One prominent approach is the asymmetric reduction of a prochiral precursor, such as a ketone or an imine.
For example, a prochiral ketone, 2-(pyridin-4-ylmethoxy)acetophenone, could be subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or iridium complex with a chiral ligand. nih.govsigmaaldrich.com This would yield the corresponding chiral alcohol with high enantiomeric excess, which could then be converted to the chiral amine via methods like the Mitsunobu reaction followed by hydrolysis of the resulting phthalimide.
Alternatively, a prochiral imine, formed from 2-(pyridin-4-ylmethoxy)benzaldehyde and a suitable amine, could be asymmetrically reduced. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.
Chiral Resolution
In this process, the racemic benzylamine analogue is treated with a chiral acid, such as tartaric acid or mandelic acid, to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral acid can be removed by treatment with a base to yield the enantiomerically pure amine.
Another method for chiral resolution is kinetic resolution. In this approach, the racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. acs.org This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. For instance, enzyme-catalyzed acylation is a well-established method for the kinetic resolution of chiral amines.
| Method | Description | Example Application |
| Asymmetric Synthesis | Direct formation of a single enantiomer from a prochiral precursor. | Asymmetric hydrogenation of 2-(pyridin-4-ylmethoxy)acetophenone using a chiral Ru-catalyst to yield a chiral alcohol precursor. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts of a racemic chiral benzylamine analogue with (R)-mandelic acid, followed by fractional crystallization. |
| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture with a chiral reagent or catalyst. | Enzyme-catalyzed acylation of a racemic chiral benzylamine analogue, where one enantiomer is acylated at a much faster rate. |
Table 3: Approaches to Enantiomeric Purity for Chiral Analogues
Structure Activity Relationship Sar Studies
Exploration of Structural Modulations on Biological Activity
The nature of substituents on the aromatic rings of benzylamine-related structures plays a pivotal role in modulating their biological activity. Research on analogous compounds has consistently shown that the electronic properties of these substituents are a key determinant of potency.
The introduction of electron-withdrawing groups has been a particularly fruitful strategy. For instance, in a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share a similar pyridinylmethoxy benzyl (B1604629) core, the presence of a trifluoromethyl group (an electron-withdrawing group) on the phenyl ring resulted in significantly higher antiproliferative activity against four different cancer cell lines compared to compounds with electron-donating methoxy (B1213986) groups. mdpi.com This suggests that reducing electron density on the aryl ring can enhance the desired biological effect. Similarly, studies on other heterocyclic compounds have demonstrated that electron-withdrawing groups like chloro and fluoro moieties can improve the efficiency of enzyme inhibition. nih.gov
Halogen atoms , as a specific class of electron-withdrawing substituents, have also been shown to be beneficial for bioactivity. In studies of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the incorporation of fluorine atoms on the benzene (B151609) ring was generally advantageous for antiproliferative activity. mdpi.com In some cases, the resulting compounds exhibited better activity against certain cancer cell lines than the control drug. mdpi.com This highlights the dual role of halogens, which can influence both the electronic and lipophilic character of a molecule.
Conversely, a review on pyridine (B92270) derivatives indicated that the presence of halogen atoms or bulky groups in their structures could lead to lower antiproliferative activity, suggesting that the specific context of the molecular scaffold and the biological target are crucial. nih.gov
| Substituent Type | General Effect on Bioactivity of Analogs | Reference Compound Class |
| Electron-Withdrawing Groups (e.g., -CF3) | Increased antiproliferative activity | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives |
| Halogen Atoms (e.g., -F, -Cl) | Generally beneficial for antiproliferative activity | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives |
| Electron-Donating Groups (e.g., -OCH3) | Lower antiproliferative activity compared to EWGs | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives |
For the 2-(Pyridin-4-ylmethoxy)benzylamine scaffold, the position of the nitrogen atom in the pyridine ring (e.g., 2-, 3-, or 4-position) and the substitution pattern on the benzylamine (B48309) ring are critical variables. Studies on positional isomers of biphenyl (B1667301) antimicrobial peptidomimetics have shown that altering the spatial positioning of key hydrophobic and hydrophilic groups can lead to significant increases in efficacy against certain bacterial strains. nih.gov For example, one isomer exhibited a four- to eight-fold increase in efficacy against pathogenic Gram-negative bacteria. nih.gov
In the context of pyridine derivatives, the position of a methyl substituent has been shown to modulate both the structural architecture and photophysical behavior of isomeric systems. biolifesas.org While not directly a measure of biological activity, these changes in physicochemical properties are often correlated with how a molecule interacts with a biological system. For derivatives of the subject compound, changing the attachment point of the methoxybenzylamine moiety on the pyridine ring, or altering the substitution on the benzyl ring from the 2-position, would likely result in different biological activity profiles due to altered presentation of key interaction features to the target protein.
Conformational flexibility, or the ability of a molecule to adopt different shapes, is a critical factor in ligand-target interactions. The this compound scaffold possesses several rotatable bonds, particularly in the ether linkage and the benzylamine group, which allow it to adopt various conformations. This flexibility can be advantageous, as it may allow the molecule to adapt its shape to fit optimally into a protein's binding pocket, a concept known as "induced fit". nih.gov
Studies on structurally related bis(2-quinolinylmethyl)amine and benzyldi(2-pyridyl)amine ligands have shown that the benzylation of the amine affords tunable conformational flexibility to the resulting metal complexes. uran.ua This flexibility is largely due to the benzyl group, which can orient itself in different ways. The conformation of the molecule is crucial for its interaction with a target. For a ligand to be effective, it must adopt a conformation that is complementary to the binding site of the target protein.
The interplay between the ligand's flexibility and the target's own plasticity is a key aspect of molecular recognition. Proteins are not static entities and can undergo conformational changes upon ligand binding. nih.gov Therefore, the ability of a this compound derivative to explore a range of conformations can be essential for achieving a stable and high-affinity interaction with its biological target.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis represents a more quantitative approach to drug design, where statistical models are built to correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process.
Computational QSAR Model Development for Predicting Activity
The development of a QSAR model is a multi-step process that begins with a dataset of compounds with known biological activities. nih.gov For derivatives of this compound, this would involve synthesizing and testing a series of analogs.
The next step is the calculation of molecular descriptors for each compound. These descriptors are numerical representations of various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. nih.gov A wide variety of descriptors can be calculated, and a key part of QSAR modeling is selecting the most relevant ones.
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM), are then used to build a mathematical equation that relates the selected descriptors to the biological activity. uran.uanih.gov The goal is to create a model that can accurately predict the activity of compounds in a training set.
A crucial final step is the validation of the QSAR model. This is typically done using an external test set of compounds that were not used in the model's development. A robust and predictive QSAR model will be able to accurately predict the activities of these external compounds. nih.gov For example, a 2D-QSAR model for EGFR inhibitors showed a prediction accuracy of 97.67% for an independent test set. nih.gov
| QSAR Model Parameter | Description | Typical Value for a Good Model |
| r² (non-cross-validated correlation coefficient) | A measure of how well the model fits the training data. | Close to 1.0 (e.g., 0.888) nih.gov |
| q² (cross-validated correlation coefficient) | A measure of the model's predictive ability, determined by internal validation. | > 0.5 (e.g., 0.565) nih.gov |
| Prediction Accuracy for Test Set | The percentage of compounds in an external test set for which the activity is correctly predicted. | High (e.g., > 97%) nih.gov |
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. mdpi.com Pharmacophore modeling is a powerful tool in drug discovery that can be derived from either the structure of the ligand or the target protein.
For a series of active derivatives based on the this compound scaffold, a ligand-based pharmacophore model can be generated by identifying the common chemical features shared by the most active compounds. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For example, a pharmacophore model for a class of HBV inhibitors was found to consist of three hydrophobic points, four hydrogen bond acceptor points, and one hydrogen bond donor point. nih.gov For the this compound scaffold, key pharmacophoric features would likely include:
An aromatic feature corresponding to the pyridine ring.
A hydrogen bond acceptor in the form of the pyridine nitrogen.
A hydrophobic/aromatic feature from the benzyl ring.
A hydrogen bond donor/acceptor from the amine group.
The ether oxygen as a hydrogen bond acceptor.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active. mdpi.com This virtual screening approach can significantly accelerate the discovery of novel lead compounds.
Ligand Efficiency Metrics and Optimization Strategies
The exploration of the structure-activity relationship (SAR) for compounds centered around the this compound scaffold is a critical aspect of drug discovery, aiming to enhance potency and optimize physicochemical properties. Central to this endeavor are ligand efficiency metrics, which provide a framework for assessing the quality of a compound by normalizing its binding affinity relative to its size. These metrics are invaluable tools for guiding the iterative process of lead optimization.
Ligand Efficiency (LE): This metric gauges the binding energy per non-hydrogen atom, offering insight into how efficiently a molecule utilizes its mass to achieve binding. It is a useful parameter in the early stages of drug discovery for selecting fragments and hits with optimal binding characteristics. While specific LE values for this compound are not extensively reported in isolation, analysis of related structures provides valuable insights. For instance, in the development of N-myristoyltransferase inhibitors, the 2-pyridylmethylene subunit was identified as a highly ligand-efficient fragment, underscoring the favorable contribution of the pyridyl moiety to binding affinity. nih.gov
Lipophilic Ligand Efficiency (LLE): LLE, which relates potency to lipophilicity, is another crucial metric. It aids in navigating the challenge of "molecular obesity," where potency increases are often accompanied by undesirable gains in lipophilicity, potentially leading to poor pharmacokinetic profiles. Optimization efforts within related chemical series often focus on increasing potency without a concomitant rise in logP or logD values.
Optimization Strategies:
The optimization of the this compound scaffold has been approached through several strategic modifications, informed by SAR studies of related compound classes. These strategies are aimed at enhancing target engagement, improving selectivity, and refining pharmacokinetic properties.
Substitution on the Benzylamine Ring: The aromatic ring of the benzylamine moiety is a key site for modification. Studies on related diaryl urea (B33335) structures have shown that the introduction of electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring can significantly increase antiproliferative activity in cancer cell lines. nih.gov This suggests that similar substitutions on the benzylamine portion of this compound could be a fruitful avenue for enhancing biological activity.
Modification of the Pyridine Ring: The position of the nitrogen atom within the pyridine ring is a critical determinant of activity. In the context of diaryl urea kinase inhibitors, altering the nitrogen's position from the 4-position to the 2-position was explored to maintain a key interaction distance with the urea moiety, highlighting the importance of this structural feature for target binding. nih.gov Furthermore, studies on amine-linked flavonoids have indicated that a 2-pyridylmethyl substituent can enhance antileishmanial potency more effectively than a 4-pyridylmethyl substituent. nih.gov
Improving Physicochemical Properties: A significant challenge in lead optimization is enhancing solubility and metabolic stability. For a benzothiazole (B30560) scaffold, the introduction of a methyl group at the benzylic position was shown to disrupt planarity and improve both kinetic and thermodynamic solubility. nih.gov This strategy could be applicable to the this compound core to address potential solubility issues.
The following tables summarize the structure-activity relationships observed in related chemical series, which can guide the optimization of this compound derivatives.
Table 1: SAR of N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives nih.gov
| Compound | R1 Substituent on Phenyl Ring | Antiproliferative Activity |
| 9a | Methoxy | Lower |
| 9b | Trifluoromethyl | Higher |
| 9c | Trifluoromethoxy | Lower |
| 9d | Trifluoromethyl | Higher |
Table 2: Influence of Pyridine Isomer on Antileishmanial Activity of Amine-Linked Flavonoids nih.gov
| Compound | Pyridylmethyl Substituent | Potency |
| FM09 | 2-pyridylmethyl | More Potent |
| FM23 | 4-pyridylmethyl | Less Potent |
Investigation of Biological Targets and Mechanistic Pathways
Identification of Protein Targets and Binding Affinities
Identifying the specific proteins that a small molecule binds to is the first step in understanding its biological function. This process, known as target identification, can be complex but is enabled by a variety of powerful techniques.
Discovering the protein targets of a small molecule can be achieved through three complementary strategies: direct biochemical methods, genetic interaction methods, and computational inference. nih.gov
Direct Biochemical Methods: These approaches directly detect the physical interaction between a small molecule and its protein target. Affinity chromatography is a classic and widely used technique, where a derivative of the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. nih.govacs.org These captured proteins are then identified, typically using mass spectrometry. mdpi.com Other methods, like Drug Affinity Responsive Target Stability (DARTS), leverage the principle that a protein becomes more resistant to degradation by proteases when bound to a small molecule ligand, allowing for target identification without modifying the compound. acs.org
Genetic Interaction Methods: These techniques identify targets by observing how genetic modifications affect a cell's sensitivity to the small molecule. For instance, systematically knocking down or knocking out genes using technologies like CRISPR-Cas9 can reveal proteins that are essential for the compound's activity. nih.gov If inactivating a specific gene confers resistance to the compound, that gene's product is a strong candidate for the drug's target. nih.govnih.gov
Computational Inference Methods: These in silico approaches use pattern recognition to generate target hypotheses. By comparing the gene expression profile or other cellular signatures induced by a novel compound to those of well-characterized molecules or genetic perturbations, researchers can infer potential targets and mechanisms of action. nih.gov
A summary of these primary target identification approaches is presented below.
Table 1: Methodologies for Small Molecule Target Identification| Methodology Category | Specific Technique | Principle |
|---|---|---|
| Direct Biochemical | Affinity Chromatography | Immobilized small molecule captures binding proteins from cell lysates for identification. acs.org |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding stabilizes the target protein against protease degradation. acs.org | |
| Chemical Proteomics | Uses chemical probes to enrich and identify molecular targets from complex biological samples. mdpi.com | |
| Genetic Interaction | CRISPR/Cas9 Screening | Systematically knocking out genes to find which ones confer resistance or sensitivity to the compound. nih.gov |
| RNA Interference (RNAi) | Using RNAi to reduce gene expression and identify targets by observing changes in compound sensitivity. nih.gov |
| Computational | Connectivity Mapping | Comparing the gene-expression profile of compound-treated cells to a reference database to infer targets. nih.gov |
Once a potential target is identified, the next step is to characterize the binding interaction in detail. This involves a suite of biophysical and biochemical assays to quantify the binding affinity and kinetics. uark.edu
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure real-time binding kinetics. springernature.comnih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and the small molecule is flowed over the surface. The interaction is detected as a change in the refractive index, which allows for the precise calculation of association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (K₋). springernature.comnih.gov
Other techniques such as fluorescence anisotropy and isothermal titration calorimetry (ITC) are also commonly used. Fluorescence-based assays can be adapted to high-throughput screening to identify compounds that disrupt protein-protein interactions or inhibit enzyme activity by binding to a specific site. nih.gov These detailed biochemical characterizations are essential for confirming a direct interaction and for guiding the optimization of the small molecule's potency.
An ideal drug molecule interacts with high specificity and affinity with its intended target while avoiding interactions with other proteins, known as off-targets. researchgate.net Unforeseen off-target binding can lead to adverse effects or toxicity. Therefore, selectivity profiling is a critical step in drug development. pelagobio.com
Traditional methods often involve screening a compound against a predefined panel of known targets, such as a panel of kinases. researchgate.net However, these approaches are inherently biased and may miss unexpected off-target interactions. pelagobio.com
Modern, unbiased methods provide a more comprehensive, proteome-wide view of a compound's selectivity. The Cellular Thermal Shift Assay (CETSA), coupled with mass spectrometry, is one such technique. pelagobio.com It assesses a compound's interactions with thousands of endogenous proteins in their native cellular environment by measuring changes in their thermal stability upon ligand binding. pelagobio.com Similarly, functional protein microarrays, which contain thousands of purified human proteins, can be used to profile the binding selectivity of a small molecule and identify potential off-target liabilities early in the discovery process. springernature.com In situ chemical proteomics can also effectively discriminate between on-target and off-target engagement within a cell lysate. pnas.org
Molecular Mechanisms of Action
Understanding how a small molecule modulates the function of its target protein is key to explaining its physiological effects. This involves studying its impact on enzyme kinetics or its ability to perturb receptor-mediated signaling pathways.
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. uniprot.orgmdpi.com Because of its central role in DNA repair, DNA-PK has emerged as a significant therapeutic target in oncology, with inhibitors sought to sensitize cancer cells to radiation and chemotherapy. frontiersin.org
The inhibition of DNA-PK can occur through different kinetic mechanisms. Competitive inhibitors , such as LY294002, bind to the same site as the enzyme's natural substrate, ATP, and directly compete with it. nih.govaacrjournals.orgNoncompetitive inhibitors , like Wortmannin, bind to a different site on the enzyme, altering its conformation and preventing it from carrying out its function, regardless of the ATP concentration. nih.govaacrjournals.org Wortmannin has been shown to bind covalently to the kinase domain of DNA-PK's catalytic subunit (DNA-PKcs). nih.gov
While no direct data links 2-(Pyridin-4-ylmethoxy)benzylamine to DNA-PK, studies on related heterocyclic structures provide insight. For example, the screening of chromenone libraries led to the discovery of potent, ATP-competitive DNA-PK inhibitors like NU7441. nih.gov Interestingly, a study on 2-morpholino-8-substituted-benzoxazines found that substitution with a pyridin-4-ylmethoxy group did not confer selectivity for DNA-PK over the related kinase PI3K, highlighting how subtle structural changes can impact inhibitor specificity. researchgate.net
Table 2: Kinetic Data for Selected DNA-PK Inhibitors
| Inhibitor | Mechanism of Inhibition | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Conc.) |
|---|---|---|---|
| LY294002 | Competitive (with ATP) | 6.0 µM aacrjournals.org | 6 µM mdpi.com |
| Wortmannin | Noncompetitive | 120 nM aacrjournals.org | 14 nM (NU7441, a derivative) nih.gov |
| Caffeine | Novel (Uncompetitive/Mixed) | - | 0.6 mM oup.com |
The interaction between the programmed cell death-1 (PD-1) receptor on T-cells and its ligand, programmed death-ligand 1 (PD-L1), on tumor cells is a major immune checkpoint that suppresses the anti-tumor immune response. mdpi.comfrontiersin.org Blocking this interaction with inhibitors is a clinically validated strategy in cancer immunotherapy. mdpi.com
While monoclonal antibodies targeting this pathway have been successful, small-molecule inhibitors offer potential advantages like better tissue penetration and oral bioavailability. mdpi.comacs.org Many of these small molecules, including several with a core benzylamine (B48309) or biphenyl (B1667301) structure, function through a unique mechanism. mdpi.comrcsb.orgresearchgate.net Instead of binding to the PD-1 interaction site directly, they bind to a pocket on the surface of PD-L1, inducing and stabilizing the formation of a PD-L1 homodimer. mdpi.comcancerbiomed.org This dimerization effectively masks the interface that PD-1 would normally bind to, thus preventing the inhibitory signal and restoring T-cell activity. frontiersin.orgcancerbiomed.org
The development of 2-arylmethoxy-benzylamine derivatives as potent PD-1/PD-L1 inhibitors suggests that this is a plausible mechanism of action for structurally related compounds like this compound. researchgate.netbohrium.com For example, compound A56, a novel 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine derivative, was found to block the PD-1/PD-L1 interaction with an IC₅₀ value of 2.4 nM. researchgate.net
Cellular Pathway Analysis, including cell cycle analysis
There are no available scientific studies that have directly assessed the effect of this compound on cellular pathways or its impact on cell cycle progression in any cell line. While derivatives synthesized from this benzylamine have been evaluated for their effects on the cell cycle, such data is not directly attributable to the parent compound and therefore falls outside the scope of this analysis. Current time information in Washington, DC, US. For instance, studies on N-aryl-N'-arylmethylurea derivatives, which can be synthesized from benzylamine precursors, have shown cell cycle arrest in specific cancer cell lines, but this action is a feature of the final, more complex molecule. Current time information in Washington, DC, US.
Emerging Biological Applications and Mechanistic Insights
The biological potential of the this compound scaffold has been explored through the creation and testing of various derivatives. However, the activities described below belong to these derivatives and not to this compound itself.
Anticancer Activities
No peer-reviewed studies have been found that report the anticancer activity of this compound. Its structural framework is of interest in medicinal chemistry, and it has been used as a building block for the synthesis of novel compounds that are then screened for antiproliferative effects. For example, various N-aryl-N'-benzylurea derivatives, which incorporate a substituted benzylamine moiety, have been synthesized and tested against multiple cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). These studies focus on the activity of the final urea-containing compounds, not the precursor benzylamine.
Antiplatelet Activity
A review of the scientific literature reveals no data on the direct antiplatelet activity of this compound. Research into novel antiplatelet agents has included molecules containing a pyridinylmethoxy-benzyl substructure, but these are typically more complex derivatives. For instance, certain 2-morpholino-1,3-benzoxazine derivatives have been evaluated for their ability to inhibit collagen-induced platelet aggregation. These molecules are structurally distinct from this compound, and their biological activity cannot be directly extrapolated to the simpler benzylamine.
Herbicidal Activities
No studies were found that have evaluated this compound for herbicidal activity. While other benzylamine derivatives, such as N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, have been identified as potent and selective post-emergent herbicides, this activity is specific to that particular molecular structure. The herbicidal potential of the specific scaffold remains uninvestigated in the available literature.
Modulation of Protein-Protein Interactions (e.g., GATA4 and NKX2-5)
The modulation of the GATA4 and NKX2-5 protein-protein interaction, a target for therapeutic intervention in cardiac conditions, has been a subject of significant research. Small molecules have been identified that can inhibit this interaction. However, this compound has not been identified as one of these modulators. The active compounds are typically more complex structures, such as N-phenylisoxazole carboxamides or ureas built upon a pyridinylmethoxy-phenyl scaffold. While a benzylamine moiety might be part of the synthesis pathway for such inhibitors, the inhibitory activity is a property of the final, larger molecule which directly interacts with the protein target.
Computational Chemistry and Molecular Modeling
Ligand-Based Drug Design Approaches
When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures or properties often exhibit similar biological activities.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. mdpi.com This model then serves as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. mdpi.com
For instance, pharmacophore models have been successfully developed for various kinase inhibitors and other therapeutic targets. mdpi.com In the context of pyridine-containing compounds, pharmacophore-based searches have led to the discovery of novel dopamine (B1211576) transporter (DAT) inhibitors from simple substituted pyridines. nih.gov This approach involves generating models from known active ligands and using them to filter databases for new potential hits. istanbul.edu.tr The identified hits are then often subjected to further computational analysis, like molecular docking, to predict their binding modes and prioritize them for synthesis and biological testing. mdpi.com While a specific pharmacophore model for 2-(Pyridin-4-ylmethoxy)benzylamine is not detailed in the reviewed literature, this methodology represents a standard and powerful tool for discovering new active compounds based on its core structure.
Similarity searching is a computational technique used to find novel compounds by identifying molecules in a database that are structurally similar to a known active compound. nih.gov A more advanced strategy is "scaffold hopping," which aims to replace the core molecular framework (scaffold) of a known active compound with a chemically different one while preserving its biological activity. nih.govmdpi.com This is particularly useful for discovering new intellectual property, improving pharmacokinetic properties, or avoiding metabolic liabilities associated with the original scaffold. nih.govresearchgate.net
In the development of novel kinase inhibitors, scaffold hopping has been employed to modify and optimize lead compounds. For example, researchers have successfully replaced phenyl rings with pyridyl or pyrimidyl substituents to enhance metabolic stability. nih.gov Similarly, the pyridyl-benzylamine scaffold itself has been generated through scaffold-hopping approaches to create novel inhibitors for targets like HIV-1 reverse transcriptase. wits.ac.za This involves the strategic "dismantlement" of a known active core and using a fragment, such as a 2,6-disubstituted pyridine (B92270), as a new platform for building a library of analogues. wits.ac.za This strategy allows for the exploration of new chemical space while retaining the key binding interactions necessary for biological function. nih.gov
Structure-Based Drug Design Methodologies
When the 3D structure of the target protein is available, structure-based drug design (SBDD) provides a powerful, direct approach to designing inhibitors.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov It is widely used to understand structure-activity relationships (SARs), elucidate binding mechanisms, and perform virtual screening of large compound libraries. pensoft.net
For derivatives containing the pyridinyl-methoxy-benzylamine motif, docking studies have been instrumental. For example, in the design of novel antitubercular agents based on a related N-(4-[pyridin-2-yloxy]benzyl)arylamine scaffold, docking simulations were used to predict the binding interactions within the active site of the mycobacterial enoyl-reductase (InhA). These studies helped rationalize the observed biological activities and guided the structural modifications of the compounds. Similarly, docking was employed to study N-ethyl-4-(pyridin-4-yl)benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1), revealing critical interactions with the kinase hinge region. nih.gov
The table below summarizes findings from docking studies on compounds structurally related to this compound, highlighting the target protein, key interacting residues, and the predicted binding energy or score.
| Compound Class | Target Protein | Key Interacting Residues | Docking Score/Binding Energy | Reference |
| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | Not specified | Not specified | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | c-Met Kinase | Lys1110, Met1160 | Not specified | nih.gov |
| 4-aryl-1H-pyrrole[2,3-b]pyridine derivatives | B-Raf | Not specified | Not specified | nih.gov |
| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | BACE-1 | Asp32, Asp221 | Not specified | mdpi.com |
This table is populated with data from studies on structurally related compounds, as specific docking data for the parent compound this compound was not available in the searched literature.
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted protein-ligand complex and understanding how the system behaves in a more realistic, solvated environment. nih.gov
MD simulations have been applied to refine the docking results of compounds related to the this compound core. For instance, after docking N-(4-[pyridin-2-yloxy]benzyl)arylamine derivatives into the InhA enzyme, MD simulations were performed to confirm the stability of the binding pose and analyze the persistence of key hydrogen bonds and other interactions throughout the simulation. In the study of ROCK1 inhibitors, MD simulations were used to investigate the binding of an N-((2,3-Dihydrobenzo[b] wits.ac.zanih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide derivative, providing insights into the dynamic stability of the complex which informed the development of 3D-QSAR models. nih.gov These simulations typically track metrics like the root-mean-square deviation (RMSD) of the protein and ligand to ensure the system has reached equilibrium and the ligand remains stably bound in the active site. nih.gov
Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. While docking provides a score, more rigorous methods are needed for precise binding free energy calculations. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are used for this purpose.
MM/GBSA is a popular end-point method that calculates the binding free energy by combining molecular mechanics energies with solvation free energies. mdpi.com It was used to evaluate the binding affinity of N-ethyl-4-(pyridin-4-yl)benzamide based compounds to ROCK1 after MD simulations. nih.gov
FEP is a more computationally intensive but theoretically rigorous method for calculating the relative binding free energy between two ligands. It involves simulating a non-physical, alchemical transformation of one molecule into another within the protein's binding site and in solution. This approach can provide highly accurate predictions of changes in binding affinity resulting from small chemical modifications, making it invaluable for lead optimization. While specific FEP calculations on this compound were not found, the methodology is a gold standard for refining lead compounds in drug discovery projects.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, grounded in quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity, providing insights that are often difficult or impossible to obtain through experimental means alone.
Electronic Structure Analysis and Reactivity Prediction
An electronic structure analysis of this compound would involve solving the Schrödinger equation for the molecule to determine its wavefunction and energy. From this, a variety of molecular properties can be calculated. Key aspects of such an analysis would include the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity.
For instance, the HOMO energy is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO energy indicates its ability to accept electrons, signaling sites for nucleophilic attack. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability.
Furthermore, a detailed analysis would involve mapping the electrostatic potential (ESP) onto the electron density surface. This would visually identify the electron-rich and electron-deficient regions of the molecule. For this compound, one would expect the nitrogen atom of the pyridine ring and the nitrogen of the benzylamine (B48309) group to be electron-rich, while the hydrogen atoms of the amine group would be electron-poor. Such information is invaluable for predicting intermolecular interactions, including hydrogen bonding, which is crucial for how the molecule might interact with a biological target.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.8 D | Indicates molecular polarity and potential for dipole-dipole interactions. |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a quantum chemical calculation. Actual values would require a specific computational study.
Conformational Analysis and Tautomerism Studies
The biological activity and physical properties of a molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) of the molecule and determining their relative energies. This is typically done by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.
For this compound, the key rotatable bonds would be the C-O and C-C bonds of the methoxybenzyl linker and the C-C bond connecting the benzyl (B1604629) group to the amine. A potential energy surface scan would reveal the low-energy conformations, which are the most likely to be present at room temperature. Understanding the preferred conformation is essential for docking studies, where the molecule is fitted into the binding site of a protein.
Tautomerism is another important aspect that could be studied using quantum chemical calculations. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While this compound does not have obvious keto-enol or imine-enamine tautomerism, computational studies could explore the relative energies of any potential proton transfer tautomers, for example, involving the pyridine nitrogen. The relative energies of different tautomers, calculated at a high level of theory and including solvent effects, would predict the most stable tautomeric form under different conditions.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 180 (anti) | 0.00 | 75 |
| 2 (Local Minimum) | 60 (gauche) | 1.20 | 20 |
| 3 (Local Minimum) | -60 (gauche) | 1.20 | 5 |
Note: The values in this table are hypothetical and illustrative. A full conformational analysis would be required to determine the actual energetic landscape of the molecule.
Machine Learning and Artificial Intelligence in Compound Design
In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in drug discovery and materials science. These technologies can be used to predict the properties of new compounds, optimize their structures, and even design novel molecules from scratch.
For a compound like this compound, ML models could be trained on large datasets of molecules with known properties to predict its biological activity, toxicity, or physicochemical properties. For example, a Quantitative Structure-Activity Relationship (QSAR) model could be built to correlate the structural features of a series of related compounds with their observed activity against a particular biological target. This would allow for the prediction of the activity of this compound without the need for its synthesis and experimental testing.
Furthermore, generative AI models could be used to design new molecules based on the structure of this compound. These models could learn the underlying chemical rules and patterns from a dataset of known active compounds and then generate novel structures that are predicted to have improved properties, such as higher potency or better selectivity. This approach has the potential to significantly accelerate the drug discovery process by exploring a much larger chemical space than would be possible with traditional methods.
While there are no specific published examples of ML or AI being applied to the design of this compound itself, the methodologies are well-established and represent a promising avenue for future research.
Preclinical Pharmacological and Efficacy Evaluation
In Vitro Efficacy Studies
Cell-Based Assays and Functional Readouts
The functional capacity of 2-(pyridin-4-ylmethoxy)benzylamine derivatives to act as PD-1/PD-L1 blockers has been demonstrated in various cell-based assays. These assays are crucial for moving beyond simple binding and understanding a compound's effect in a more physiologically relevant context.
A primary functional readout for this class of compounds is the restoration of T-cell activity, which is suppressed by the PD-1/PD-L1 interaction in the tumor microenvironment. In co-culture models using T-cells and tumor cells expressing human PD-L1 (hPD-L1), specific derivatives have been shown to restore T-cell function effectively. nih.gov A key indicator of this restored T-cell effector function is a dose-dependent increase in the production of interferon-gamma (IFN-γ). nih.gov For instance, the derivative HD10 was shown to effectively promote IFN-γ secretion, signaling a reversal of PD-L1-mediated immune suppression. nih.gov Similarly, other related compounds have been proven to restore IFN-γ secretion levels in peripheral blood mononuclear cell (PBMC) cultures. researchgate.net
Furthermore, these compounds have demonstrated the ability to prevent the physical interaction between PD-1 and PD-L1 at a cellular level. In experiments using 293T cells engineered to express human PD-1 (hPD-1), a representative compound, HD10, remarkably prevented these cells from binding to recombinant hPD-L1 protein. nih.gov This blocking action is the foundational mechanism that leads to the downstream functional effects, such as cytokine production.
Interactive Table: Functional Activity of a Representative this compound Derivative
| Compound | Assay Type | Key Functional Readout | Observed Effect | Source |
|---|---|---|---|---|
| HD10 | T-cell/Tumor Cell Co-culture | Interferon-gamma (IFN-γ) Secretion | Dose-dependent increase in IFN-γ | nih.gov |
| HD10 | Cellular Binding Assay (hPD-1 293T cells) | Blockade of hPD-1/hPD-L1 Interaction | Remarkably prevented the interaction | nih.gov |
| Compound 11 | PBMC Culture | Interferon-gamma (IFN-γ) Secretion | Restored IFN-γ secretion levels | researchgate.net |
Biochemical Assays for Target Engagement
To quantify the potency with which these compounds inhibit the PD-1/PD-L1 protein-protein interaction (PPI), biochemical assays are employed. The homogeneous time-resolved fluorescence (HTRF) assay is a standard method used for this purpose. nih.govbohrium.com This assay measures the proximity of fluorescently labeled PD-1 and PD-L1 proteins, providing a direct readout of their binding.
Through HTRF assays, several derivatives of this compound have been identified as highly potent inhibitors. For example, compound A56 was found to block the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC₅₀) value of 2.4 ± 0.8 nM. bohrium.comnih.gov Another potent derivative, HD10, exhibited an IC₅₀ value of 3.1 nM in the same assay. nih.gov These low nanomolar IC₅₀ values indicate a strong inhibitory capacity at the molecular level.
Further confirmation of direct binding to the PD-L1 target has been obtained through other biochemical techniques. Microscale thermophoresis (MST) analysis demonstrated a strong interaction between the HD10 compound and the PD-L1 protein. nih.gov Additionally, 1H NMR titration results showed that compound A56 binds tightly to the PD-L1 protein. bohrium.com
Interactive Table: PD-1/PD-L1 Inhibition by this compound Derivatives (HTRF Assay)
| Compound ID | IC₅₀ (nM) | Assay | Source |
|---|---|---|---|
| A56 | 2.4 ± 0.8 | HTRF | bohrium.comnih.gov |
| HD10 | 3.1 | HTRF | nih.gov |
Enzyme Activity Assays
The primary mechanism of action for this compound derivatives in this context is the disruption of a protein-protein interaction between PD-1 and its ligand PD-L1. nih.govnih.gov Neither PD-1 nor PD-L1 are enzymes, and their interaction does not involve catalytic activity. Therefore, direct enzyme activity assays are not the principal method for evaluating the primary activity of these specific compounds. Instead, their efficacy is characterized through binding assays (like HTRF and MST) and functional cell-based assays that measure the downstream immunological consequences of blocking the PD-1/PD-L1 pathway, such as cytokine release and T-cell activation. nih.govbmj.com
In Vivo Efficacy Models (Animal Models)
Proof-of-Concept Studies in Relevant Disease Models
The anti-tumor efficacy of this compound class has been validated in vivo using humanized mouse models. These models are essential for preclinical proof-of-concept because they involve a competent immune system that can be modulated by a PD-L1 inhibitor to attack a tumor. A frequently used model is the hPD-L1 humanized mouse, where mouse tumor cells (like MC38 colon adenocarcinoma) are engineered to express human PD-L1, and the mice have a functional immune system. nih.gov
In an hPD-L1 MC38 humanized mouse model, oral administration of compound A56 led to significant inhibition of tumor growth. nih.gov Specifically, a notable tumor growth inhibition (TGI) rate of 55.20% was observed without signs of obvious toxicity in the animals. nih.gov Similarly, the derivative HD10 was tested in a PD-1/PD-L1 humanized mouse model and also demonstrated effective suppression of tumor growth, achieving a TGI of 57.31%. nih.gov These studies provide strong evidence that blocking the PD-1/PD-L1 interaction with these small molecules translates into a tangible anti-tumor effect in a living organism.
Interactive Table: In Vivo Efficacy of this compound Derivatives
| Compound | Animal Model | Tumor Growth Inhibition (TGI) | Source |
|---|---|---|---|
| A56 | hPD-L1 MC38 Humanized Mouse Model | 55.20% | nih.gov |
| HD10 | PD-1/PD-L1 Humanized Mouse Model | 57.31% | nih.gov |
Pharmacodynamic Biomarker Evaluation in Animal Models
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and having the desired biological effect in the body. For PD-L1 inhibitors, these biomarkers are crucial for linking target engagement to immune system activation.
Studies with related oral PD-L1 inhibitors have identified several key PD biomarkers. Following administration of the compound, an increase in plasma levels of soluble PD-L1 (sPD-L1) has been observed in cynomolgus monkeys, reflecting target engagement. plos.org In humanized mouse models and early clinical trials with similar small-molecule inhibitors, evidence of T-cell activation is a critical biomarker. This is often measured by an increase in the proliferation marker Ki67 on T-cells, particularly on PD-1-positive T-cell subsets. bmj.com
Furthermore, the activation of the immune system by these inhibitors leads to a measurable increase in specific cytokines and chemokines in the plasma. Downstream markers of the IFN-γ pathway, such as CXCL9 and CXCL10, have been shown to be elevated following treatment, confirming the biological activity of the compound in vivo. nih.gov In studies with the derivative HD10, analysis through flow cytometry, qPCR, and immunohistochemistry confirmed that the observed tumor growth inhibition was linked to the activation of the immune system. nih.gov
Preclinical Study Design and Considerations
The preclinical evaluation of novel therapeutic candidates, such as those derived from the this compound scaffold, involves a structured series of investigations to determine their pharmacological activity and potential efficacy. These studies are designed to establish proof-of-concept, elucidate the mechanism of action, and provide a rationale for further development. The design of these preclinical programs typically incorporates a combination of in vitro biochemical assays, cell-based functional assays, and in vivo models of disease.
Research into this chemical class, particularly its derivatives, has focused significantly on their potential as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway in oncology. acs.orgbohrium.comresearchgate.net The study designs reflect this therapeutic goal, aiming to quantify the compounds' ability to disrupt this protein-protein interaction and restore anti-tumor immune responses.
Detailed Research Findings
In Vitro Target Engagement and Potency
A primary step in the preclinical assessment is to quantify the direct interaction between the compound and its molecular target. For benzylamine (B48309) derivatives targeting the PD-1/PD-L1 pathway, the principal method employed is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. researchgate.netdp.tech This biochemical assay measures the ability of a compound to inhibit the binding of PD-1 to PD-L1. The potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
Studies on various derivatives have identified compounds with high potency. For instance, a novel 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine derivative, compound A56 , was found to block the PD-1/PD-L1 interaction with an IC₅₀ value of 2.4 ± 0.8 nM. researchgate.net Similarly, other related structures, such as compound HD10 and compound 24 , also demonstrated potent inhibition with IC₅₀ values of 3.1 nM and 3.8 ± 0.3 nM, respectively. acs.orgdp.tech
To further characterize the binding affinity, biophysical methods like Nuclear Magnetic Resonance (NMR) titration are utilized. These studies can confirm direct binding to the target protein, such as PD-L1, and determine the dissociation constant (Kᴅ). For compound A56 , NMR titration indicated a tight binding interaction with the PD-L1 protein, showing a Kᴅ of less than 1 μM. researchgate.net
Interactive Table 1: In Vitro Inhibitory Activity of Benzylamine Derivatives on PD-1/PD-L1 Interaction Use the search bar to filter by compound or activity.
| Compound | Assay | IC₅₀ (nM) | Source |
| A56 | HTRF | 2.4 ± 0.8 | researchgate.net |
| HD10 | HTRF | 3.1 | dp.tech |
| 24 | HTRF | 3.8 ± 0.3 | acs.org |
| Compound 43 | HTRF | 10.2 | researchgate.netacs.org |
| A22 | HTRF | 92.3 | bohrium.com |
Cell-Based Functional Assays
Following biochemical confirmation, the biological effect of target inhibition is assessed in cell-based systems. These assays are crucial to confirm that the compound can function in a more complex biological environment. For PD-1/PD-L1 inhibitors, co-culture systems are established using immune cells (e.g., T-cells) and cancer cells engineered to express human PD-L1 (hPD-L1). bohrium.comresearchgate.net
A key functional outcome measured in these assays is the restoration of T-cell activity, which is suppressed by the PD-1/PD-L1 interaction. The production of interferon-gamma (IFN-γ) by activated T-cells is a common and quantifiable endpoint. For example, compound A22 was shown to elevate IFN-γ production in a dose-dependent manner in a co-culture of Hep3B/OS-8/hPD-L1 and CD3 T-cells. bohrium.com Similarly, cell-based assays demonstrated that compound A56 is a strong blocker of the human PD-1/hPD-L1 interaction, and compound 43 was shown to promote CD8⁺ T cell activation by inhibiting PD-1/PD-L1 cellular signaling. researchgate.netacs.org
In Vivo Efficacy Evaluation
The definitive preclinical test of efficacy involves in vivo studies using animal models. For anti-cancer agents targeting immune checkpoints, syngeneic mouse tumor models are standard. These models utilize immunocompetent mice, which are essential for evaluating immunotherapy. Commonly used models include CT26 (colon carcinoma) or MC38 (colon adenocarcinoma) tumor cells implanted in mice. acs.orgresearchgate.net To test compounds designed against human proteins, humanized mouse models, such as those with hPD-L1-expressing MC38 tumors, are employed. researchgate.net
The primary endpoint in these studies is the inhibition of tumor growth over time, often reported as the Tumor Growth Inhibition (TGI) rate. In an hPD-L1 MC38 humanized mouse model, compound A56 demonstrated a significant TGI rate of 55.20%. researchgate.net Another derivative, compound 43 , was tested in a Hepa1-6 syngeneic mouse model and showed a TGI rate of 53.07%, with one mouse in the treatment group experiencing complete tumor regression. acs.org
To confirm the mechanism of action in vivo, tumors can be analyzed post-study using techniques like flow cytometry and immunohistochemistry. These analyses can verify that the anti-tumor activity is associated with an increase in activated immune cells, such as CD8⁺ T-cells, within the tumor microenvironment. acs.org
Interactive Table 2: In Vivo Anti-Tumor Efficacy of Benzylamine Derivatives Use the search bar to filter by compound or mouse model.
| Compound | Mouse Model | TGI (%) | Source |
| A56 | hPD-L1 MC38 humanized | 55.20 | researchgate.net |
| Compound 43 | Hepa1-6 syngeneic | 53.07 | acs.org |
| Compound 24 | CT26 syngeneic | Significant in vivo antitumor activity | acs.org |
Structural and Mechanistic Studies
To understand the precise molecular interactions responsible for a compound's potency, X-ray crystallography studies are often conducted. Obtaining a co-crystal structure of the compound bound to its target protein provides invaluable insight. The crystal structure of the A56 /PD-L1 complex was solved, revealing a novel binding mode that accounted for its high inhibitory activity. researchgate.net This structural information is critical for guiding further structure-activity relationship (SAR) explorations and the rational design of next-generation inhibitors.
Chemical Probes and Advanced Derivatization Strategies
Design and Synthesis of Chemical Probes Incorporating the Chemical Compound Moiety
The design of chemical probes is a rational process that begins with a molecule known to interact with a biological target. The core structure, in this case related to benzylamine (B48309) derivatives, is systematically modified to incorporate reporter groups or reactive moieties without compromising its inherent binding affinity. researchgate.netmdpi.com Research on analogous structures, such as 2-arylmethoxy-4-(biphenyl-3-ylmethoxy) benzylamine derivatives, has demonstrated that the benzylamine scaffold can be a potent inhibitor of protein-protein interactions, like the PD-1/PD-L1 axis. researchgate.net The synthesis of such probes involves multi-step organic chemistry protocols to append the necessary functional groups that allow for detection and target validation. nih.govunimi.it
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes specialized chemical probes to assess the functional state of entire enzyme families directly in native biological systems. mdpi.comnih.govnih.gov An activity-based probe (ABP) typically consists of three key components: a binding group that directs the probe to the protein of interest, a reactive group (or "warhead") that forms a covalent bond with the active site of the target, and a reporter tag for visualization or enrichment. mdpi.comwikipedia.org
For 2-(Pyridin-4-ylmethoxy)benzylamine, the molecule itself would serve as the binding group, providing specificity for its target protein(s). To convert it into an ABP, a reactive warhead and a reporter tag would need to be synthetically incorporated.
Reactive Group (Warhead): A warhead, such as a fluorophosphonate or an acrylamide, could be appended to the benzylamine scaffold. This group is designed to covalently react with a nucleophilic amino acid residue (e.g., serine, cysteine, lysine) in the active site of a target enzyme. wikipedia.org
Reporter Tag: A reporter tag, often an alkyne or azide (B81097) group, is also added. This tag does not interfere with binding but allows for subsequent detection via "click chemistry". mdpi.comnih.gov For example, after the probe has labeled its protein target, a fluorescent dye or biotin (B1667282) molecule bearing the complementary azide or alkyne group can be attached, enabling visualization by fluorescence imaging or enrichment for mass spectrometry-based identification. nih.gov
The design of such a probe derived from this compound would allow researchers to identify its specific cellular targets and understand its mechanism of action on a proteome-wide scale.
Fluorescent and affinity probes are crucial tools for confirming and quantifying the interaction between a small molecule and its protein target (target engagement) in both biochemical assays and live cells. nih.govbiorxiv.org These probes are typically composed of the binding moiety, a chemical linker, and a fluorescent dye (fluorophore) or an affinity tag like biotin. d-nb.info
A fluorescent probe based on this compound would be designed by attaching a fluorophore (e.g., BODIPY, fluorescein, or a rhodamine derivative) via a flexible linker. This linker is strategically placed to avoid disruption of the key interactions between the benzylamine scaffold and its target protein.
These fluorescent tracers are essential for high-throughput screening and quantitative binding assays, including:
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two molecules by detecting energy transfer from a donor fluorophore (often on the target protein) to an acceptor fluorophore (on the probe). nih.govbiorxiv.org
NanoBRET™ (Bioluminescence Resonance Energy Transfer): A similar technology used in living cells, where energy is transferred from a NanoLuc® luciferase-tagged target protein to the fluorescent probe. biorxiv.org
Fluorescence Polarization (FP): This method detects the change in the tumbling rate of the small fluorescent probe when it binds to a much larger protein, resulting in an increase in the polarization of the emitted light. d-nb.info
The development of a fluorescent version of this compound would provide a direct method to measure its binding affinity and to screen for other molecules that compete for the same binding site. d-nb.info
Derivatization for Enhanced Analytical Performance
Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS). umich.eduddtjournal.com For this compound, derivatization can significantly enhance detection sensitivity, chromatographic separation, and quantification accuracy.
The primary amine group on this compound is an ideal target for derivatization. While the pyridine (B92270) and amine functionalities can be protonated for electrospray ionization (ESI) in positive ion mode, derivatization can overcome issues like poor retention in reversed-phase chromatography and low ionization efficiency. umich.eduddtjournal.com
By reacting the primary amine with a suitable reagent, a hydrophobic and more easily ionizable moiety can be introduced. For instance, derivatization with benzoyl chloride adds a non-polar benzoyl group, which enhances retention on C18 columns and often improves the compound's response in the mass spectrometer. umich.edunih.gov This approach is particularly useful for quantifying low levels of the analyte in complex biological matrices. nih.govrsc.org
| Derivatization Reagent | Target Functional Group | Purpose of Derivatization | Reference |
|---|---|---|---|
| Benzoyl Chloride | Primary/Secondary Amines, Phenols | Increases hydrophobicity for RP-LC, improves ionization efficiency. | umich.edu |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Adds a fluorescent tag and a readily ionizable group. | ddtjournal.com |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary/Secondary Amines | Adds a fluorescent tag for detection. | ddtjournal.com |
| Acetic Anhydride | Primary/Secondary Amines, Alcohols | Neutralizes charge, can improve chromatography for neutral derivatives. | ddtjournal.com |
The goal of chromatography is to achieve a baseline separation of the analyte of interest from other components in a mixture. For this compound, several strategies can be employed to optimize its separation.
Derivatization: As discussed previously, derivatizing the polar amine group with a hydrophobic tag like a benzoyl group significantly increases its retention time in reversed-phase liquid chromatography (RP-LC), moving it away from the void volume where many unretained matrix components elute. umich.edu
Mobile Phase Optimization: The pH of the mobile phase is critical due to the presence of the basic pyridine and amine groups. Adjusting the pH can control the ionization state of the molecule, which in turn affects its retention on both RP and hydrophilic interaction liquid chromatography (HILIC) columns.
Column and Gradient Selection: Trying different column stationary phases (e.g., C18, C8, Phenyl-Hexyl, HILIC) can exploit different separation mechanisms. nih.gov Fine-tuning the solvent gradient profile is essential for achieving optimal resolution and peak shape. chromatographyonline.com
Sample Pre-treatment: For complex samples, pre-treatment steps such as liquid-liquid extraction or solid-phase extraction (SPE) can remove interfering substances, which improves separation quality and extends column lifetime. nih.gov
The gold standard for quantification using mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). An SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).
A robust method for creating an internal standard for this compound involves chemical derivatization with an isotopically labeled reagent. umich.edu For example, if benzoyl chloride is used for derivatization, the analyte can be split into two portions. One is reacted with standard benzoyl chloride, and the other (to be used as the internal standard) is reacted with a deuterated version, such as benzoyl-d5 chloride.
The resulting derivatized analyte and internal standard will have nearly identical chromatographic retention times and ionization efficiencies, but they will be distinct in the mass spectrometer due to their mass difference (5 Da in the case of benzoyl-d5). umich.edu This co-eluting, mass-shifted pair allows for highly accurate and precise quantification, as it corrects for any variability in sample preparation, injection volume, and matrix effects.
Application of Advanced Analytical Techniques
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and bonding within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of compounds like 2-(Pyridin-4-ylmethoxy)benzylamine .
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.
¹H NMR: In the ¹H NMR spectrum of This compound , one would expect to observe distinct signals corresponding to each unique proton environment. The aromatic protons of the benzylamine (B48309) ring and the pyridine (B92270) ring would typically appear in the downfield region (approximately δ 6.5-8.6 ppm). The methylene (B1212753) protons of the benzylamine group (-CH₂NH₂) and the methoxy (B1213986) bridge (-OCH₂-) would produce characteristic signals, likely in the range of δ 3.8-5.2 ppm. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in This compound would give a distinct signal. The aromatic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the methylene groups would be found further upfield. For instance, data from the related compound methyl 3-(pyridin-4-ylmethoxy)benzoate shows pyridinyl carbons at approximately δ 121.4 ppm and δ 149.9 ppm, the ether-linked methylene carbon at δ 68.1 ppm, and the benzyl (B1604629) carbons between δ 114.9 and 158.0 ppm. acs.org Similar ranges would be anticipated for the target compound.
Expected ¹H and ¹³C NMR Data: While specific experimental data for This compound is not publicly available, the expected chemical shifts can be predicted based on its structural components.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Pyridine C-H (α to N) | ~8.5-8.7 | ~150 |
| Pyridine C-H (β to N) | ~7.2-7.4 | ~121-124 |
| Benzyl C-H (aromatic) | ~6.8-7.5 | ~115-160 |
| Methylene (-OCH₂-) | ~5.1-5.3 | ~68-70 |
| Methylene (-CH₂NH₂) | ~3.8-4.0 | ~45-47 |
| Amine (-NH₂) | Variable (broad) | N/A |
Note: The table presents expected values based on analogous structures and general NMR principles, not experimentally verified data for the specified compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of This compound would be expected to show characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine, C-N stretching, C-O ether stretching, and C=N and C=C stretching from the aromatic pyridine and benzene (B151609) rings. For comparison, the IR spectrum of the parent molecule, benzylamine, shows characteristic N-H stretching bands around 3300-3400 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. nist.gov
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (typically two bands) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Methylene (-CH₂-) | C-H Stretch | 2850-2960 |
| Aromatic Rings | C=C and C=N Stretch | 1400-1600 |
| Ether (Ar-O-CH₂) | C-O Stretch | 1200-1275 (asymmetric), 1020-1075 (symmetric) |
| Benzylamine | C-N Stretch | 1020-1250 |
Note: This table indicates expected absorption ranges for the functional groups present in the molecule.
UV-Vis Spectroscopy for Purity and Concentration Assessment
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. For aromatic compounds like This compound , UV-Vis spectroscopy is useful for quantitative analysis and for monitoring reactions. The presence of the two aromatic systems (benzene and pyridine) conjugated with the ether linkage would result in characteristic absorption maxima. Benzylamine itself displays absorption maxima at approximately 206 nm and 256 nm. nist.gov The specific λmax values for This compound would be influenced by the entire chromophore system. This technique is also employed to visualize spots on thin-layer chromatography (TLC) plates, typically at a wavelength of 254 nm, to monitor the progress of chemical reactions. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its identity. For This compound (formula: C₁₃H₁₄N₂O), the expected exact mass can be calculated. HRMS analysis of related structures is a standard procedure for structural confirmation in published synthetic routes. sioc-journal.cn
Calculated Molecular Mass:
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C₁₃H₁₄N₂O | 214.1106 |
Note: The monoisotopic mass is a calculated theoretical value.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is exceptionally useful for analyzing compounds within complex matrices, such as during reaction monitoring, metabolite identification, or purity analysis. nih.gov An LC system would first separate This compound from any impurities or other components in a sample. The separated compound would then enter the mass spectrometer, where it is ionized. In MS/MS mode, the parent ion corresponding to the protonated molecule [M+H]⁺ (m/z ≈ 215.1) would be selected and fragmented to produce a characteristic pattern of daughter ions, providing an additional layer of structural confirmation and enabling highly sensitive and selective quantification. researchgate.net
Due to the highly specific nature of the request and the limited availability of published research data for the analytical characterization of "this compound," a comprehensive article detailing the application of advanced analytical techniques for this specific compound cannot be generated at this time.
Searches for dedicated studies on the Gas Chromatography-Mass Spectrometry (GC-MS), X-ray Crystallography, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) analysis of "this compound" did not yield specific experimental data, such as fragmentation patterns, crystallographic parameters, retention times, or Rf values.
To provide a scientifically accurate and authoritative article as requested, detailed research findings from peer-reviewed literature are essential. Without such sources, generating content for the specified sections and subsections would involve speculation or the use of data from analogous but distinct compounds, which would violate the strict instructions to focus solely on "this compound."
Therefore, in the absence of specific scientific literature detailing the analytical chemistry of this compound, the creation of the requested article with the required data tables and detailed research findings is not possible. Further research and publication on the analytical properties of "this compound" would be necessary to fulfill this request.
Patent Landscape and Future Research Directions
Analysis of Patent Filings Involving the Chemical Compound and its Derivatives
An analysis of the patent landscape reveals a strategic interest in pyridine-4-yl derivatives, a class to which 2-(pyridin-4-ylmethoxy)benzylamine belongs. While patents specifically naming "this compound" are not prevalent, the broader claims within key patents for related structures provide significant insight into its potential applications and the innovative steps being taken in this area of medicinal chemistry.
A pivotal patent in this domain is US8658675B2, which covers a range of pyridine-4-yl derivatives. These compounds are highlighted for their role as immunomodulating agents, showcasing a clear direction in the therapeutic application of this chemical scaffold google.com. The patent emphasizes the development of orally active compounds with the aim of offering improved treatment options for inflammatory diseases with fewer side effects compared to existing therapies google.com.
The primary therapeutic area claimed in patents for pyridine-4-yl derivatives, including compounds structurally related to this compound, is the treatment of diseases associated with an activated immune system. These patents describe the compounds as agonists for the G protein-coupled receptor S1P1/EDG1, which play a crucial role in modulating the immune system google.com.
The claimed applications for these compounds are extensive and focus on conditions where immunomodulation is a key therapeutic strategy. These include:
Autoimmune Diseases: The patents suggest the use of these compounds for a variety of autoimmune disorders.
Inflammatory Diseases: Uncontrolled inflammatory diseases are a major target, with the goal of providing alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs) that often have significant side effects google.com.
Organ Transplantation: The immunosuppressive properties of these compounds are claimed to be beneficial in preventing organ rejection in transplant recipients google.com.
Beyond immunomodulation, the broader class of benzylamine (B48309) derivatives has been investigated for a range of other therapeutic applications, suggesting potential future avenues for derivatives of this compound. These areas include:
Anticancer Agents: Benzylamine-containing compounds have been explored as potential anticancer agents openmedicinalchemistryjournal.com.
Antimicrobial Agents: Derivatives of benzylamine have shown potential as antifungal and antibacterial agents openmedicinalchemistryjournal.com.
Central Nervous System Disorders: Substituted pyridine (B92270) derivatives are being investigated for the treatment of neurological disorders google.com.
The following table summarizes the key therapeutic areas and the proposed mechanisms of action based on patent filings for related pyridine-4-yl and benzylamine derivatives.
| Therapeutic Area | Proposed Mechanism of Action | Key Patent/Research Focus |
| Autoimmune & Inflammatory Diseases | S1P1/EDG1 receptor agonism, leading to immunomodulation | Pyridine-4-yl derivatives google.com |
| Organ Transplantation | Immunosuppression to prevent rejection | Pyridine-4-yl derivatives google.com |
| Cancer | Inhibition of cancer cell growth | Benzylamine derivatives openmedicinalchemistryjournal.com |
| Infectious Diseases | Antifungal and antibacterial activity | Benzylamine derivatives openmedicinalchemistryjournal.com |
| Neurological Disorders | Targeting pathways involved in neurodegeneration | Substituted pyridine derivatives google.com |
The innovation trends in the patent claims for pyridine-4-yl derivatives revolve around achieving greater selectivity and improved safety profiles. The novelty of the inventions often lies in the specific structural modifications of the pyridine and benzylamine moieties to enhance their efficacy as S1P1/EDG1 receptor agonists while minimizing off-target effects google.com.
A key innovation highlighted in the patents is the development of orally bioavailable compounds with a long-lasting immunomodulating effect. This is achieved by reducing the number of circulating T- and B-lymphocytes without impairing their maturation or memory functions google.com. This targeted approach represents a significant advancement over broader immunosuppressive therapies.
Furthermore, the patent claims often detail novel synthesis methods for these complex molecules, which is a critical aspect of their commercial viability. The synthesis of related benzylamine derivatives often involves multi-step processes, and innovations in this area can lead to more efficient and cost-effective production openmedicinalchemistryjournal.comnih.gov.
Challenges and Opportunities in Developing the Chemical Compound and its Analogues
The development of this compound and its analogues faces several challenges common to the broader field of drug development, as well as specific hurdles related to this class of compounds.
Challenges:
Target Selectivity: Achieving high selectivity for the S1P1 receptor is crucial to minimize side effects associated with the modulation of other S1P receptor subtypes.
Complexity of Synthesis: The synthesis of structurally complex pyridine and benzylamine derivatives can be challenging and costly, potentially hindering large-scale production biopharminternational.com.
Predictive Models: The lack of fully predictive animal models for many autoimmune and neurological diseases can make it difficult to assess the efficacy and safety of new compounds before clinical trials nih.gov.
Patient Heterogeneity: The variability in patient response to immunomodulatory drugs presents a challenge in clinical trial design and in predicting individual treatment outcomes nih.gov.
Opportunities:
Unmet Medical Needs: There remains a significant unmet need for safer and more effective treatments for a wide range of autoimmune, inflammatory, and neurological disorders.
Oral Administration: The development of orally active compounds offers a significant advantage in terms of patient convenience and compliance compared to injectable biologics.
Combination Therapies: There is an opportunity to explore the use of these compounds in combination with other therapies to enhance efficacy and reduce the required dosages of each drug, thereby minimizing side effects google.com.
Expanding Therapeutic Areas: The diverse biological activities of benzylamine and pyridine derivatives suggest that analogues of this compound could be explored for new therapeutic applications beyond immunomodulation openmedicinalchemistryjournal.comsinocurechem.com.
Future Perspectives in Academic Research on the Chemical Compound
Future academic research on this compound and its analogues is likely to focus on several key areas:
Elucidation of Structure-Activity Relationships (SAR): Detailed SAR studies will be crucial to understand how specific structural modifications influence the compound's potency, selectivity, and pharmacokinetic properties. This knowledge will guide the design of next-generation analogues with improved therapeutic profiles nih.gov.
Exploration of New Therapeutic Targets: While the current focus is on S1P1 receptors, academic research may uncover new biological targets for this class of compounds, potentially leading to novel therapeutic applications. The versatility of the benzylamine scaffold makes it an attractive starting point for exploring various biological pathways sinocurechem.com.
Development of Novel Synthetic Methodologies: Academic labs will likely continue to innovate in the synthesis of complex heterocyclic compounds, aiming for more efficient, sustainable, and scalable routes to produce these molecules mdpi.com.
Investigation of Mechanisms of Action: Further research is needed to fully understand the downstream signaling pathways and cellular effects of modulating the S1P1 receptor with these compounds. This will provide a more complete picture of their therapeutic potential and any potential long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
